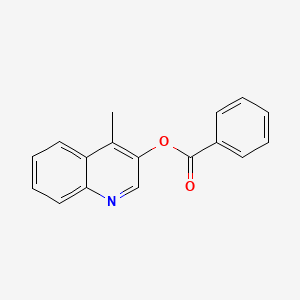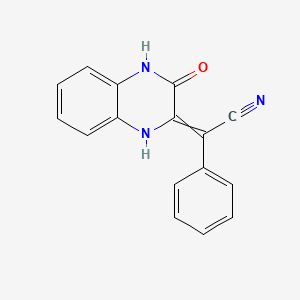![molecular formula C14H18N2OSi B11854477 1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 920984-35-6](/img/structure/B11854477.png)
1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethanone moiety attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of phenylhydrazine with ethyl acetoacetate under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The trimethylsilyl group is introduced via a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug discovery and development.
Medicine: Research into the pharmacological properties of pyrazole derivatives includes their potential use as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: Some derivatives may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound shares the trimethylsilyl and phenyl groups but differs in the structure of the heterocyclic ring.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of functional groups and the position of these groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
920984-35-6 |
|---|---|
Fórmula molecular |
C14H18N2OSi |
Peso molecular |
258.39 g/mol |
Nombre IUPAC |
1-(1-phenyl-3-trimethylsilylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C14H18N2OSi/c1-11(17)13-10-16(12-8-6-5-7-9-12)15-14(13)18(2,3)4/h5-10H,1-4H3 |
Clave InChI |
OKIRAIMVTSDWDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)



![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)



![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
